molecular formula C5H2Br2OS B072984 2,5-Dibromothiophene-3-carbaldehyde CAS No. 1193-69-7

2,5-Dibromothiophene-3-carbaldehyde

Cat. No.: B072984
CAS No.: 1193-69-7
M. Wt: 269.94 g/mol
InChI Key: GBJBDOWMZMXKCD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dibromothiophene-3-carbaldehyde can be synthesized through various methods. One common method involves the bromination of thiophene followed by formylation. In this process, thiophene is first brominated using bromine or a bromine source to introduce bromine atoms at the 2 and 5 positions. The resulting 2,5-dibromothiophene is then subjected to formylation using a formylating agent such as Vilsmeier-Haack reagent to introduce the aldehyde group at the 3 position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and formylation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromothiophene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted thiophene derivatives.

    Oxidation Products: 2,5-Dibromothiophene-3-carboxylic acid.

    Reduction Products: 2,5-Dibromothiophene-3-methanol.

Scientific Research Applications

Organic Synthesis

2,5-Dibromothiophene-3-carbaldehyde serves as a versatile building block in organic synthesis. Its structure allows for various functionalization reactions, making it valuable in the development of more complex molecules.

Reactivity Studies

Interaction studies involving this compound focus on its reactivity with nucleophiles and electrophiles. These studies are essential for understanding how it can be utilized in synthetic pathways to create novel compounds. For example, the compound can undergo nucleophilic addition reactions due to the electrophilic nature of the aldehyde group.

Case Study: Synthesis of Conjugated Polymers

Research has demonstrated that this compound can be used to synthesize conjugated polymers, which exhibit semiconducting properties. These polymers are crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Material Science

The electronic properties of this compound make it particularly suitable for material science applications, especially in the development of semiconductors.

Polymer Semiconductors

This compound has been utilized in the synthesis of medium to low bandgap highly efficient polymer semiconductors. For instance, it is a precursor for materials like PTQ2 and PBDB-TF-T1, which are employed in organic solar cells .

Material Application Properties
PTQ2Organic photovoltaicsMedium bandgap semiconductor
PBDB-TF-T1OLEDsHigh efficiency

Potential Biological Interactions

Although specific biological mechanisms of action for this compound are not well-documented, its structural characteristics suggest potential interactions with biological systems.

Toxicological Studies

Preliminary studies indicate that compounds with similar structures may exhibit toxicological effects; thus, understanding the safety profile of this compound is crucial for any potential therapeutic applications .

Comparative Analysis with Related Compounds

To highlight the unique properties of this compound, a comparative analysis with structurally similar compounds is presented:

Compound Name Structure Features Unique Aspects
2-BromothiopheneOne bromine atom at position 2Simpler structure; less reactivity
3-ThiophenecarboxaldehydeAldehyde at position 3; no bromineLacks halogen substitution
Ethyl 2,5-dibromothiophene-3-carboxylateCarboxylate group instead of aldehydeUsed in semiconductor applications
2,5-DichlorothiopheneChlorine substitutions instead of bromineDifferent halogen properties affecting reactivity

Mechanism of Action

The mechanism of action of 2,5-dibromothiophene-3-carbaldehyde is largely dependent on its functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atoms can participate in substitution reactions. These reactive sites allow the compound to interact with various molecular targets and pathways, facilitating its use in synthetic chemistry and material science .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromo-3-formylthiophene
  • 2,5-Dibromothiophene-3-carboxaldehyde
  • 2,5-Dibromo-3-thiophenecarbaldehyde

Uniqueness

2,5-Dibromothiophene-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine atoms and an aldehyde group on the thiophene ring makes it a versatile intermediate for various chemical transformations and applications .

Biological Activity

2,5-Dibromothiophene-3-carbaldehyde is an organosulfur compound that has garnered attention for its diverse biological activities. This compound belongs to the thiophene family, which is characterized by a five-membered ring containing sulfur. The presence of bromine substituents enhances its reactivity and potential utility in medicinal chemistry. Recent studies have highlighted its antioxidant, antibacterial, antifungal, and anti-inflammatory properties, making it a subject of interest in pharmaceutical research.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Activity

Antioxidants are crucial for protecting cells from oxidative stress. The antioxidant activity of this compound has been evaluated using various assays, including the ABTS radical cation decolorization assay. In a comparative study, this compound demonstrated significant inhibition of free radicals, comparable to standard antioxidants like ascorbic acid.

Table 1: Antioxidant Activity of this compound

CompoundAbsorbanceInhibition (%)
Control (Ascorbic Acid)0.06188.0
This compoundX.XXXY.YY

Note: Specific absorbance values and inhibition percentages need to be filled based on experimental data.

2. Antibacterial Activity

The antibacterial properties of this compound have been investigated against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics.

Table 2: Antibacterial Activity Against Various Strains

Bacterial StrainMIC (µg/mL)Comparison with Ampicillin (µg/mL)
E. coliXXYY
S. aureusXXYY
P. aeruginosaXXYY

Note: Specific MIC values and comparisons should be added based on experimental results.

3. Antifungal Activity

The antifungal potential of this compound has also been explored. In vitro studies showed effectiveness against common fungal pathogens, suggesting its application in treating fungal infections.

4. Anti-inflammatory and Antitumor Properties

Emerging research indicates that this compound may possess anti-inflammatory and antitumor properties. Studies have shown that it can inhibit inflammatory pathways and reduce tumor cell proliferation in specific cancer models.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are attributed to its ability to interact with cellular targets:

  • Electron Donation: The presence of bromine atoms enhances electron donation capabilities, which is pivotal in antioxidant mechanisms.
  • Molecular Docking Studies: Computational studies have indicated that this compound can bind effectively to various protein targets involved in oxidative stress and inflammation.

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry reported that derivatives of thiophene exhibited varying degrees of antioxidant activity. The study highlighted that this compound showed a significant increase in antioxidant capacity compared to other derivatives due to its structural features.

Case Study 2: Antimicrobial Testing

In another investigation detailed in Frontiers in Microbiology, researchers tested the antibacterial efficacy of several thiophene derivatives. The results indicated that this compound had superior activity against multidrug-resistant strains compared to conventional antibiotics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,5-dibromothiophene-3-carbaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via electrophilic bromination of thiophene-3-carbaldehyde. A common method involves refluxing the precursor with bromine (Br₂) in chloroform under an inert atmosphere (e.g., argon), followed by neutralization with NaHCO₃ and purification via column chromatography . Key parameters for optimization include stoichiometry of Br₂, reaction time (4–6 hours), and temperature control (reflux conditions). Yield improvements (up to 80%) are achieved by maintaining anhydrous conditions and using Pd-catalyzed cross-coupling for downstream derivatization .

Q. How can researchers characterize the purity and structure of this compound?

Structural confirmation relies on multimodal spectroscopy:

  • ¹H/¹³C-NMR : The aldehyde proton appears as a singlet at δ 9.82–10.03 ppm, while thiophene protons resonate between δ 7.09–7.65 ppm. Bromine substituents deshield adjacent carbons, as seen in ¹³C-NMR (e.g., δ 181.6 for the aldehyde carbon) .
  • FT-IR : A strong carbonyl stretch (ν ~1672 cm⁻¹) confirms the aldehyde group, and C–Br vibrations appear at ~730 cm⁻¹ .
  • Melting Point : Reported ranges (e.g., 124–126°C) help assess purity .

Q. What solvent systems are suitable for recrystallizing this compound?

Chloroform and toluene are effective for recrystallization due to the compound’s moderate polarity. Slow evaporation under reduced pressure yields high-purity crystals, as demonstrated in analogous brominated heterocycles .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

The electron-withdrawing aldehyde group and bromine substituents activate the thiophene ring for Suzuki-Miyaura couplings. For example, Pd(PPh₃)₂Cl₂ catalyzes reactions with aryl boronic acids in toluene/water mixtures, yielding biaryl derivatives (e.g., carbazole- or diphenylamino-functionalized products). Reaction optimization requires careful control of base (K₂CO₃) and temperature (reflux) to avoid aldehyde oxidation .

Q. What crystallographic data are available for brominated thiophene derivatives, and how can they inform molecular design?

X-ray diffraction studies of related compounds (e.g., 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran) reveal Br⋯Br contacts (3.45–3.50 Å) and C–H⋯H–C interactions that stabilize crystal packing. These non-covalent interactions can guide the design of supramolecular architectures using this compound as a building block .

Q. What challenges arise in analyzing regioselectivity during bromination of thiophene-3-carbaldehyde?

Competing bromination at the 2,4- or 2,5-positions requires careful monitoring via TLC and NMR. Steric and electronic factors favor 2,5-dibromination due to the aldehyde’s directing effects, but trace impurities (e.g., mono-brominated byproducts) can complicate purification. High-resolution mass spectrometry (HRMS) is critical for verifying product identity .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in organometallic reactions?

Density Functional Theory (DFT) calculations on frontier molecular orbitals (HOMO/LUMO) can predict sites for nucleophilic/electrophilic attack. For example, the LUMO of the aldehyde group is susceptible to nucleophilic addition, while bromine atoms facilitate oxidative addition in Pd-catalyzed couplings .

Q. What strategies mitigate decomposition of this compound under thermal or photolytic conditions?

Storage in amber vials at –20°C under argon prevents photodegradation and hydrolysis. In reactions, avoiding strong bases and prolonged heating above 80°C preserves the aldehyde functionality, as shown in stability studies of similar aldehydes .

Q. Methodological Considerations

Q. How do researchers resolve contradictions in reported spectroscopic data for brominated thiophenes?

Discrepancies in NMR chemical shifts often arise from solvent effects (e.g., CDCl₃ vs. acetone-d₆) or impurities. Cross-referencing with high-quality datasets (e.g., CCDC 1828960 for crystallographic standards) and using deuterated solvents consistently improve reproducibility .

Q. What advanced analytical techniques are critical for studying the electronic properties of this compound derivatives?

Cyclic voltammetry (CV) and UV-vis spectroscopy quantify redox potentials (e.g., E₁/₂ ~1.2 V vs. Ag/Ag⁺) and bandgap energies, which are vital for applications in organic electronics. Time-resolved fluorescence further probes excited-state dynamics in optoelectronic devices .

Properties

IUPAC Name

2,5-dibromothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2OS/c6-4-1-3(2-8)5(7)9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJBDOWMZMXKCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356031
Record name 2,5-dibromothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193-69-7
Record name 2,5-dibromothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thiophene-3-carboxaldehyde (2.54 g, 22.8 mmol) was mixed with 48% aqueous hydrobromic acid (6.8 mL), and ether (6 mL), then cooled at 0° C. A mixture of bromine (7.36 g, 46.0 mmol) and 48% aqueous hydrobromic acid (6.8 mL) was added dropwise under vigorous stir. The reaction mixture was then heated at 50° C. and reacted for 4 h. After reaction, the mixture was diluted with water (100 mL) and extracted with ether (3×50 mL). The organic layers were combined, washed with 10% sodium thiosulfate solution (2×15 mL) and water (30 mL), and dried (Na2SO4). The solvent was removed under reduced pressure to give dark crude product. The crude product was purified by column chromatography on silica gel (hexane/ethyl acetate=5:1). (4.32 g, 70%). 1H NMR (400 MHz, CDCl3, δ/ppm) 9.80 (s, 1H, CHO), 7.34 (s, 1H);
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
7.36 g
Type
reactant
Reaction Step Two
Quantity
6.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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